The compound identified by the registry number 187986-17-0 is known as Trp-Lys-Tyr-Met-Val-D-Met-NH2, commonly referred to as WKYMVm. This synthetic peptide is recognized for its role as a selective agonist for formyl peptide receptors, particularly formyl peptide receptor 1 (FPR1) and formyl peptide receptor-like 1 (FPRL1). These receptors are involved in immune response mechanisms, particularly in the recruitment of immune cells to sites of inflammation.
WKYMVm is classified as a synthetic peptide and is primarily utilized in biochemical research. It is synthesized for use in studies related to immunology and cell signaling. The compound can be sourced from various chemical suppliers, including BenchChem and MedChemExpress, which provide detailed specifications and availability for research purposes .
The synthesis of WKYMVm typically involves solid-phase peptide synthesis (SPPS), a widely used technique for constructing peptides. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. Key reagents in this process include:
The synthesis process generally follows these steps:
This method is favored for its ability to produce high-purity peptides efficiently, making it suitable for both research and potential therapeutic applications .
WKYMVm has a complex molecular structure characterized by a sequence of amino acids that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 640.79 g/mol. The InChI key for WKYMVm is BBAOHIALRKLBRD-OZDPOCAXSA-N, which provides a unique identifier for its chemical structure.
The structural representation includes various functional groups typical of peptides, including amine groups and carboxylic acid functionalities, which are crucial for its interaction with biological receptors.
WKYMVm undergoes several chemical reactions that are significant in its function as an agonist for formyl peptide receptors. These reactions primarily involve binding interactions with the receptors, triggering downstream signaling pathways that modulate immune responses.
The binding affinity and specificity of WKYMVm to FPR1 and FPRL1 can be assessed through various biochemical assays, including:
These studies help elucidate the pharmacological profile of WKYMVm and its potential therapeutic applications .
The mechanism by which WKYMVm exerts its effects involves its interaction with formyl peptide receptors on immune cells. Upon binding, it initiates a series of intracellular signaling events that lead to:
Research indicates that WKYMVm's action on FPR1 can lead to increased intracellular calcium levels and activation of mitogen-activated protein kinases (MAPKs), which are critical for cellular responses in immune function .
Relevant analyses confirm that WKYMVm maintains its integrity under standard laboratory conditions but should be protected from moisture and extreme temperatures .
WKYMVm has significant applications in scientific research, particularly in:
Researchers utilize WKYMVm to explore new avenues in drug development targeting inflammatory diseases and other conditions where formyl peptide receptors play a critical role .
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4